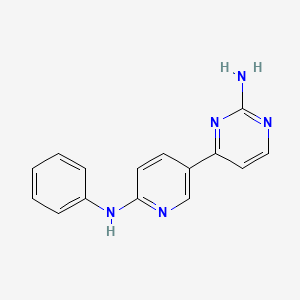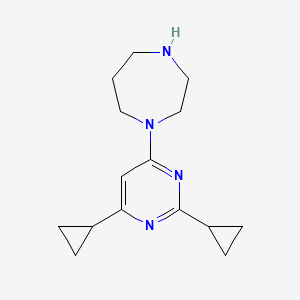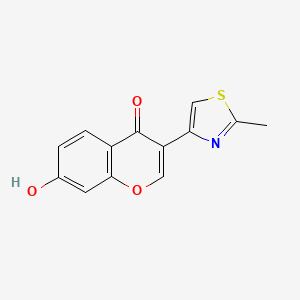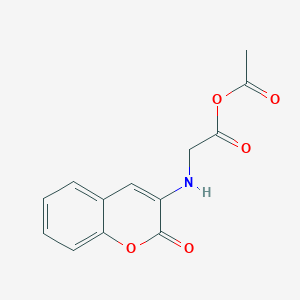
2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole core with a phenyl group at the 2-position and a pyrrolidinyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylhydrazine with a suitable ketone or aldehyde to form the corresponding hydrazone, which is then cyclized to form the indazole core. The pyrrolidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrrolidinyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted indazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole can be compared with other indazole derivatives, such as:
2-Phenylindazole: Lacks the pyrrolidinyl group, which may result in different biological activities.
3-(Pyrrolidin-1-yl)-2H-indazole: Lacks the phenyl group, which may affect its binding affinity and specificity.
2-Phenyl-3-(piperidin-1-yl)-2H-indazole: Contains a piperidinyl group instead of a pyrrolidinyl group, which may alter its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
88279-20-3 |
|---|---|
Molekularformel |
C17H17N3 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-phenyl-3-pyrrolidin-1-ylindazole |
InChI |
InChI=1S/C17H17N3/c1-2-8-14(9-3-1)20-17(19-12-6-7-13-19)15-10-4-5-11-16(15)18-20/h1-5,8-11H,6-7,12-13H2 |
InChI-Schlüssel |
INNWBNFGSMLPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

